

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl Cyanocarbonimidate

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Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: 24771-25-3

Cat. No.: B1607175

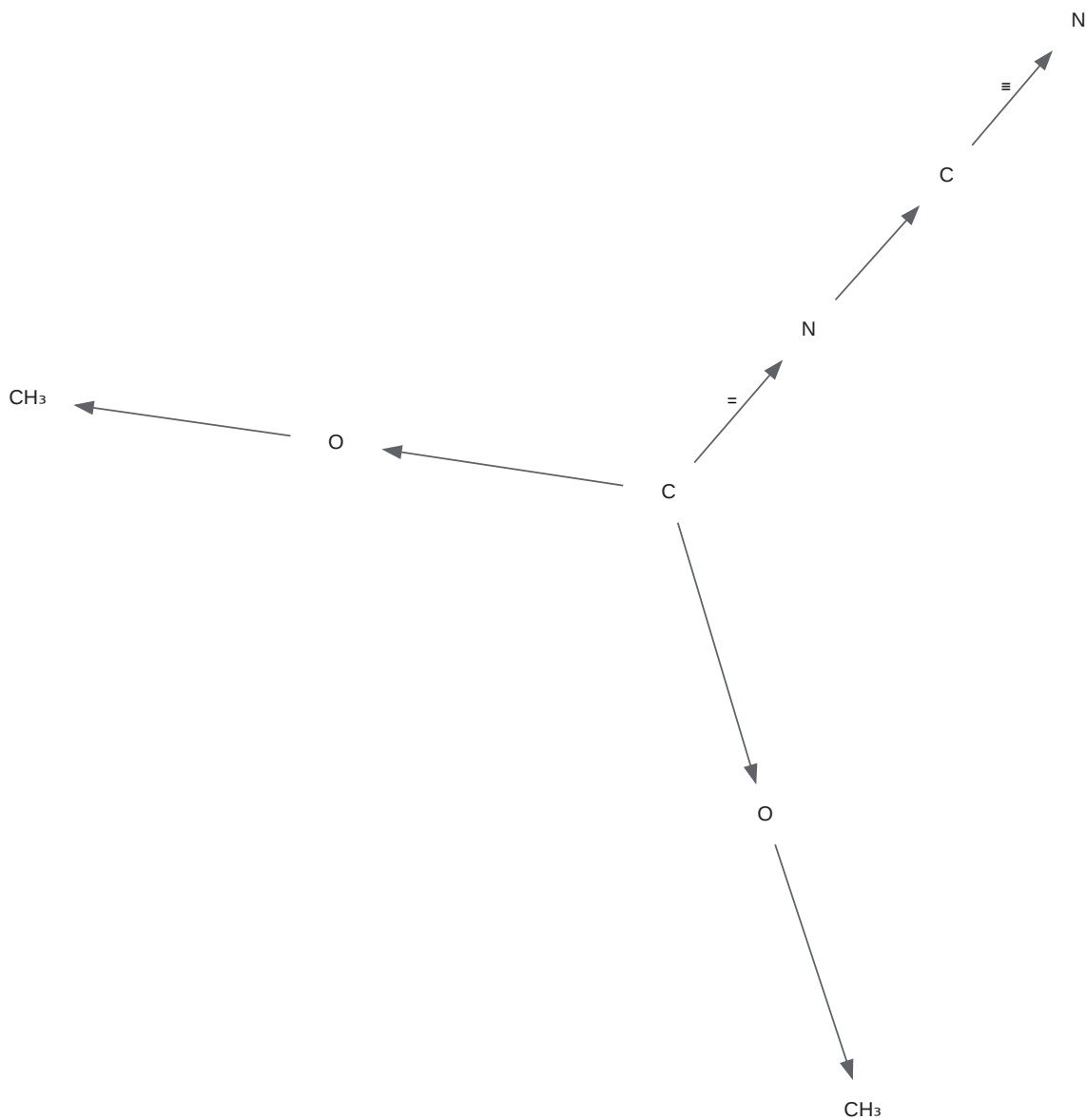
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This guide provides a comprehensive overview of the spectroscopic data for **Dimethyl cyanocarbonimidate**, a molecule of interest to researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental spectra in the public domain, this document presents a detailed, predictive analysis based on the well-characterized sulfur analogue, Dimethyl N-cyanodithioiminocarbonate, and established principles of spectroscopic interpretation. This approach offers a robust framework for the identification and characterization of **Dimethyl cyanocarbonimidate** in a research setting.

Molecular Structure and Spectroscopic Overview

Dimethyl cyanocarbonimidate, with the chemical formula $C_4H_6N_2O_2$, possesses a unique structure featuring a central carbon double-bonded to a cyanamide nitrogen and single-bonded to two methoxy groups. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of **Dimethyl Cyanocarbonimidate**



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Caption: Ball-and-stick model of **Dimethyl cyanocarbonimidate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Dimethyl cyanocarbonimidate**, both ^1H and ^{13}C NMR are essential for confirming its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Dimethyl cyanocarbonimidate** is predicted to be simple, showing a single resonance for the six equivalent protons of the two methoxy groups. The chemical shift of these protons is influenced by the electronegativity of the adjacent oxygen atoms and the overall electronic structure of the molecule.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration
2 x $-\text{OCH}_3$	3.8 - 4.0	Singlet	6H

Causality of Experimental Choices:

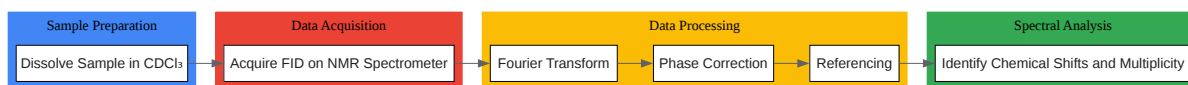
The choice of a standard deuterated solvent such as chloroform-d (CDCl_3) is crucial for obtaining a clean spectrum. The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm. The predicted downfield shift (3.8 - 4.0 ppm) compared to a typical methoxy group in an ester (around 3.7 ppm) is attributed to the electron-withdrawing effect of the cyanocarbonimidate moiety.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Dimethyl cyanocarbonimidate** in 0.6 mL of CDCl_3 .
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:

- Number of scans: 16
- Relaxation delay: 1.0 s
- Pulse width: 90°
- Acquisition time: 4 s
- Spectral width: -2 to 12 ppm
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^1H NMR Workflow



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Caption: Workflow for acquiring and analyzing a ^1H NMR spectrum.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the different carbon environments within the molecule. Three distinct signals are expected for the methoxy carbons, the central imido carbon, and the nitrile carbon.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ) ppm
2 x -OCH ₃	55 - 60
C=N	160 - 165
C≡N	115 - 120

Authoritative Grounding: The chemical shift of nitrile carbons typically appears in the 110-125 ppm range[1]. The imido carbon (C=N) is expected to be significantly downfield due to its sp² hybridization and attachment to two electronegative oxygen atoms and a nitrogen atom. The methoxy carbons are in a typical range for sp³ carbons attached to oxygen. The predicted values are shifted downfield from the sulfur analogue, Dimethyl N-cyanodithioiminocarbonate, where the methyl carbons appear at a lower chemical shift due to the lower electronegativity of sulfur compared to oxygen[2].

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024 (or more for better signal-to-noise)
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
- Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2260	Strong, Sharp
C=N (Imine)	1640 - 1690	Medium
C-O (Ether)	1050 - 1150	Strong
C-H (sp ³)	2850 - 3000	Medium

Expertise & Experience: The most characteristic peak in the IR spectrum of **Dimethyl cyanocarbonimidate** will be the strong, sharp absorption of the nitrile group (C≡N) in the 2220-2260 cm⁻¹ region. The C=N stretching vibration is also a key indicator, though its intensity can be variable. The strong C-O stretching band will confirm the presence of the methoxy groups.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum from 4000 to 400 cm⁻¹.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

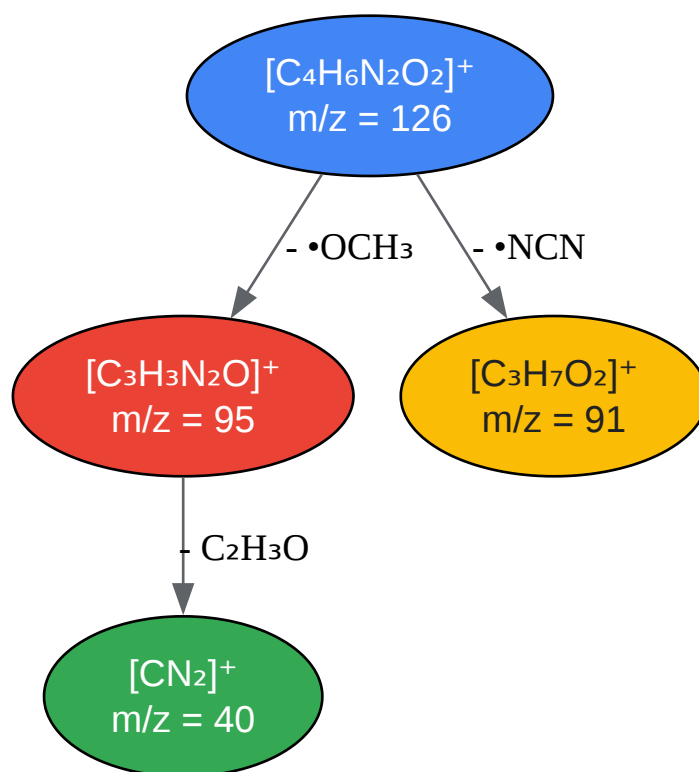
Ion	Predicted m/z	Interpretation
[M] ⁺	126.04	Molecular Ion
[M - OCH ₃] ⁺	95.03	Loss of a methoxy radical
[C(OCH ₃) ₂] ⁺	91.04	
[NCN] ⁺	40.01	Cyanamide radical cation

Trustworthiness: The molecular ion peak at m/z 126.04 would be a definitive indicator of the compound's identity. The fragmentation pattern, particularly the loss of a methoxy group (a common fragmentation pathway for methoxy-containing compounds), would provide further structural confirmation.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV.
- **Analysis:** Scan a mass range from m/z 30 to 200.
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation pathway for **Dimethyl cyanocarbonimidate**.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a powerful and self-validating system for the comprehensive characterization of **Dimethyl cyanocarbonimidate**. While direct experimental data is not widely available, the predictive analysis presented in this guide, grounded in the data of its sulfur analogue and fundamental spectroscopic principles, offers a reliable framework for researchers. The detailed experimental protocols provided herein describe the standard methodologies for acquiring high-quality spectroscopic data for this compound.

References

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Sources

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